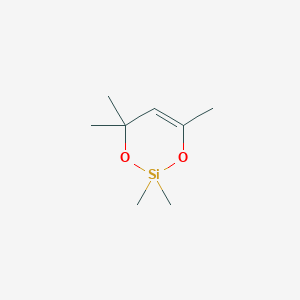
5-(Hydroxymethyl)-2-iminopyrazin-1(2H)-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Hydroxymethyl)-2-iminopyrazin-1(2H)-ol is a chemical compound with a unique structure that includes a hydroxymethyl group and an iminopyrazinone core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Hydroxymethyl)-2-iminopyrazin-1(2H)-ol typically involves the reaction of appropriate precursors under controlled conditions. One common method is the catalytic hydrogenation of related compounds, which can be achieved using catalysts such as platinum or nickel under specific temperature and pressure conditions . Another method involves the use of the Cannizzaro reaction, where nucleophilic addition between alkali hydroxyl and carbonyl groups forms the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic hydrogenation processes, utilizing advanced catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and other modern chemical engineering techniques can further enhance the efficiency of production.
Análisis De Reacciones Químicas
Types of Reactions
5-(Hydroxymethyl)-2-iminopyrazin-1(2H)-ol undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific functional groups in the compound.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, hydrogen gas for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, pressures, and the presence of suitable catalysts.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted products with different functional groups.
Aplicaciones Científicas De Investigación
5-(Hydroxymethyl)-2-iminopyrazin-1(2H)-ol has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 5-(Hydroxymethyl)-2-iminopyrazin-1(2H)-ol involves its interaction with specific molecular targets and pathways. For example, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include:
- 5-Hydroxymethylfurfural
- 2,5-Bis(hydroxymethyl)furan
- 5-Hydroxy-2(5H)-furanone
Uniqueness
What sets 5-(Hydroxymethyl)-2-iminopyrazin-1(2H)-ol apart is its unique iminopyrazinone core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
72788-84-2 |
|---|---|
Fórmula molecular |
C5H7N3O2 |
Peso molecular |
141.13 g/mol |
Nombre IUPAC |
(4-hydroxy-5-iminopyrazin-2-yl)methanol |
InChI |
InChI=1S/C5H7N3O2/c6-5-1-7-4(3-9)2-8(5)10/h1-2,6,9-10H,3H2 |
Clave InChI |
QQHQZXTYAJKPJA-UHFFFAOYSA-N |
SMILES canónico |
C1=C(N=CC(=N)N1O)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


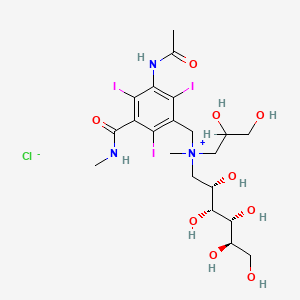
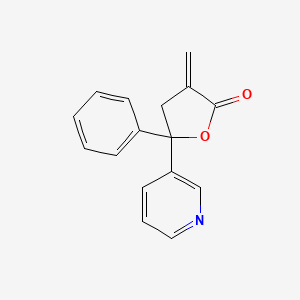
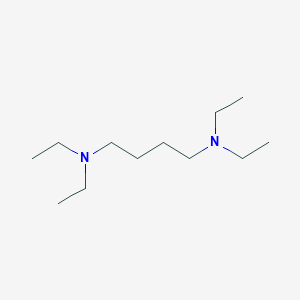
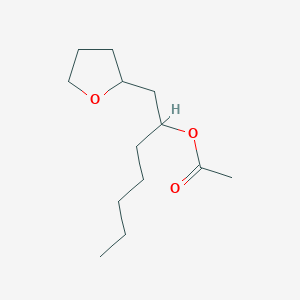
![2,2'-[(2,3-Dimethylbutane-2,3-diyl)bis(oxy)]diacetic acid](/img/structure/B14471592.png)
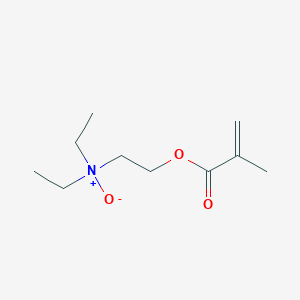

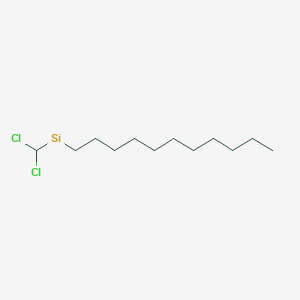
![Dimethyl 2-[(2-diethoxyphosphorylacetyl)amino]butanedioate](/img/structure/B14471617.png)
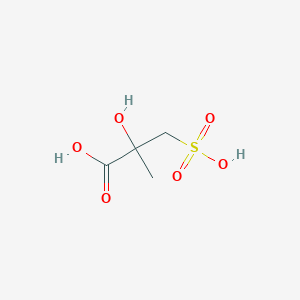
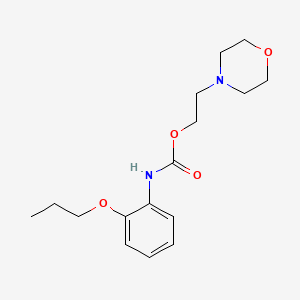
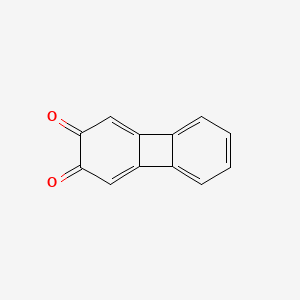
![Hydroxy-[4-[hydroxy-(4-methoxyphenyl)phosphinothioyl]phenyl]-(4-methoxyphenyl)-sulfanylidene-lambda5-phosphane](/img/structure/B14471648.png)
